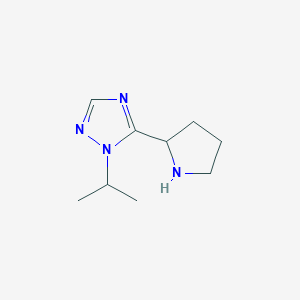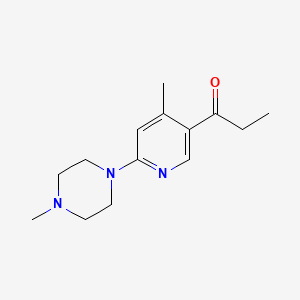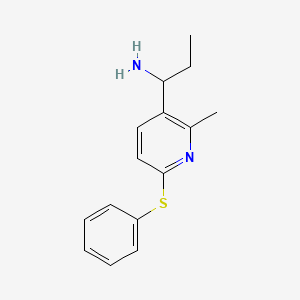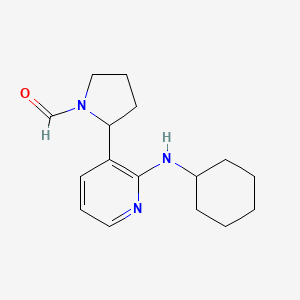
1-Isopropyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-isopropil-5-(pirrolidin-2-il)-1H-1,2,4-triazol es un compuesto heterocíclico que presenta un anillo de triazol sustituido con un grupo isopropilo y un grupo pirrolidinilo
Métodos De Preparación
La síntesis de 1-isopropil-5-(pirrolidin-2-il)-1H-1,2,4-triazol generalmente implica la ciclización de precursores apropiados en condiciones específicas. Un método común incluye la reacción de isopropilhidrazina con un nitrilo sustituido con pirrolidinilo en presencia de una base, seguida de ciclización para formar el anillo de triazol. Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción, como la temperatura, el solvente y el catalizador, para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
El 1-isopropil-5-(pirrolidin-2-il)-1H-1,2,4-triazol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de aluminio y litio, lo que resulta en formas reducidas del compuesto.
Sustitución: El anillo de triazol puede sufrir reacciones de sustitución con electrófilos o nucleófilos, lo que lleva a la formación de derivados de triazol sustituidos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como el diclorometano, bases como el hidróxido de sodio y catalizadores como el paladio sobre carbono. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
El 1-isopropil-5-(pirrolidin-2-il)-1H-1,2,4-triazol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente farmacéutico, particularmente en el desarrollo de nuevos medicamentos.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y revestimientos.
Mecanismo De Acción
El mecanismo de acción del 1-isopropil-5-(pirrolidin-2-il)-1H-1,2,4-triazol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Se requieren estudios detallados para dilucidar los objetivos moleculares y las vías exactas implicados.
Comparación Con Compuestos Similares
El 1-isopropil-5-(pirrolidin-2-il)-1H-1,2,4-triazol se puede comparar con otros derivados de triazol, como:
1-Isopropil-5-metil-1H-1,2,4-triazol: Este compuesto tiene un grupo metilo en lugar de un grupo pirrolidinilo, lo que lleva a diferentes propiedades químicas y biológicas.
1-Isopropil-5-fenil-1H-1,2,4-triazol:
La singularidad del 1-isopropil-5-(pirrolidin-2-il)-1H-1,2,4-triazol radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas únicas en comparación con otros derivados de triazol.
Propiedades
Fórmula molecular |
C9H16N4 |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
1-propan-2-yl-5-pyrrolidin-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C9H16N4/c1-7(2)13-9(11-6-12-13)8-4-3-5-10-8/h6-8,10H,3-5H2,1-2H3 |
Clave InChI |
DBLDAQMAJULMLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=NC=N1)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11797380.png)







![Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11797431.png)




![2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide](/img/structure/B11797454.png)
